molecular formula C17H24N6S B6437390 2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine CAS No. 2549008-99-1

2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6437390
CAS No.: 2549008-99-1
M. Wt: 344.5 g/mol
InChI Key: LDUVIRVUOJFGMB-UHFFFAOYSA-N
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Description

2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C17H24N6S and its molecular weight is 344.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.17831596 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-4-[[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6S/c1-14-19-15(13-24-14)12-21-8-10-23(11-9-21)17-18-5-4-16(20-17)22-6-2-3-7-22/h4-5,13H,2-3,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUVIRVUOJFGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)C3=NC=CC(=N3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine is a complex organic molecule featuring a thiazole ring, piperazine, and pyrrolidine structures. Its unique molecular configuration suggests potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H25N5SC_{18}H_{25}N_5S with a molecular weight of approximately 341.49 g/mol. The structural components include:

  • Thiazole ring : Known for its antimicrobial properties.
  • Piperazine ring : Commonly associated with various pharmacological effects.
  • Pyrrolidine ring : Contributes to the compound's ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thiazole moiety can modulate enzyme activity, while the piperazine and pyrrolidine rings enhance binding affinity to various receptors. This interaction can lead to the activation or inhibition of key biochemical pathways, which may be responsible for its therapeutic effects.

Antimicrobial Activity

Research indicates that thiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. A study demonstrated that thiazole-containing compounds inhibited the growth of multiple pathogens, suggesting potential applications in treating infections .

Anticancer Potential

Studies have explored the anticancer properties of thiazole derivatives. For example, certain thiazole-piperazine compounds exhibited notable cytotoxicity against human cancer cell lines by inhibiting key pathways involved in tumor growth. In vitro tests revealed that these compounds could inhibit Na+/K(+)-ATPase and Ras oncogene activity, which are critical in cancer cell proliferation . The results indicated that derivatives similar to our compound could serve as potential anticancer agents.

Case Studies

  • In vitro Growth Inhibition : A case study assessed the growth inhibition of several thiazole derivatives on glioma cell lines. The results showed that compounds with similar structures to this compound displayed significantly higher inhibitory activity compared to standard treatments .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial effects of thiazole derivatives against resistant bacterial strains. The findings suggested that these compounds could be developed into new antibiotics due to their ability to overcome resistance mechanisms .

Data Table: Summary of Biological Activities

Activity TypeStudy ReferenceObserved Effect
Antimicrobial Inhibition of bacterial growth
Anticancer Inhibition of Na+/K(+)-ATPase and Ras oncogene
Cytotoxicity Significant reduction in glioma cell viability

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